![molecular formula C11H16N4 B5618160 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)
1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine
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Description
Synthesis Analysis
The synthesis of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine involves several chemical pathways. One method reported uses Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material to develop ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates under solvent-free conditions, highlighting the compound's versatility in synthesis processes (Meziane, 1998). Another approach involves transamination reactions using ethyl 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylate, emphasizing the compound's ability to undergo chemical transformations to yield diverse derivatives (Brugidou et al., 1999).
Molecular Structure Analysis
The molecular structure of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine is characterized by a benzimidazole core substituted with a dimethylaminoethyl group. This structure is crucial for the compound's chemical behavior and interactions. The conformational properties of the dimethylamino group in similar structures have been studied, revealing that the amino group tends to be coplanar with the ring, affecting the molecule's overall geometry and reactivity (Benassi et al., 1985).
Chemical Reactions and Properties
1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-2-amine participates in various chemical reactions, highlighting its reactivity and potential for functionalization. A notable reaction pathway involves its transformation into 1-(N-Nitrosoalkylamino)benzimidazoles via nitrosation, indicating its utility in synthesizing nitrogen-containing heterocycles with potential biological activities (Pozharskii et al., 1998).
Physical Properties Analysis
The physical properties of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. For example, the intramolecular N-H...O hydrogen bonds and the planarity of the molecule can affect its solubility and crystallization behavior. While specific data on this compound are not directly available, analogous compounds provide insight into how structural features influence physical properties (Walczak et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine, including acidity, basicity, and reactivity towards various reagents, are essential for understanding its behavior in different chemical environments. Studies on similar benzimidazole derivatives reveal that the presence of the dimethylamino group significantly influences the compound's basicity and its interactions with acids and bases, affecting its potential applications in synthesis and materials science (Deng et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-14(2)7-8-15-10-6-4-3-5-9(10)13-11(15)12/h3-6H,7-8H2,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILUPJDRTVRYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24784282 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Dimethylamino-ethyl)-1H-benzoimidazol-2-ylamine |
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